molecular formula C30H39NO15 B13898297 [6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B13898297
M. Wt: 653.6 g/mol
InChI Key: GSHXJRKOGNLBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic compound that features multiple functional groups, including acetamido, methoxy, phenyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate would involve multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system, the introduction of the acetamido and methoxy groups, and the acetylation of hydroxyl groups. Typical reaction conditions might include the use of strong acids or bases, organic solvents, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions could target the acetamido group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions might occur at the acetate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophiles such as amines or alcohols could be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, [6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate could be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

Biology

In biology, this compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties, due to the presence of multiple functional groups that could interact with biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications, such as drug development for treating various diseases. Its structural complexity might allow it to interact with specific molecular targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes or receptors, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate: This compound is unique due to its specific combination of functional groups and ring systems.

    Other Pyrano[3,2-d][1,3]dioxin Derivatives: Compounds with similar ring systems but different substituents might exhibit different chemical and biological properties.

    Acetylated Sugars: Compounds with similar acetylated sugar moieties might be used in different applications, such as in the synthesis of glycosides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which might confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C30H39NO15

Molecular Weight

653.6 g/mol

IUPAC Name

[6-[(7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C30H39NO15/c1-14(32)31-22-25(23-21(43-29(22)37-6)13-39-28(45-23)19-10-8-7-9-11-19)46-30-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)20(44-30)12-38-15(2)33/h7-11,20-30H,12-13H2,1-6H3,(H,31,32)

InChI Key

GSHXJRKOGNLBGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.